Carbohydrazide, 1-benzylidene-3-thio-
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Overview
Description
Carbohydrazide, 1-benzylidene-3-thio- is a chemical compound with the molecular formula C₈H₁₀N₄S and a molecular weight of 194.26 g/mol It is known for its unique structure, which includes a benzylidene group attached to a thiocarbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbohydrazide, 1-benzylidene-3-thio- can be synthesized through the reaction of benzaldehyde with thiocarbohydrazide . The reaction typically involves mixing equimolar amounts of benzaldehyde and thiocarbohydrazide in an appropriate solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods
While specific industrial production methods for Carbohydrazide, 1-benzylidene-3-thio- are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Carbohydrazide, 1-benzylidene-3-thio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The benzylidene group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
Carbohydrazide, 1-benzylidene-3-thio- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Carbohydrazide, 1-benzylidene-3-thio- involves its interaction with biological molecules, leading to the inhibition of key enzymes and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with DNA replication . The compound’s anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
Thiocarbohydrazide: Similar in structure but lacks the benzylidene group.
Carbohydrazide: Similar backbone but without the thiocarbonyl group.
Benzaldehyde thiocarbohydrazone: A closely related compound with similar functional groups.
Uniqueness
Carbohydrazide, 1-benzylidene-3-thio- stands out due to its unique combination of a benzylidene group and a thiocarbohydrazide moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
5351-58-6 |
---|---|
Molecular Formula |
C8H10N4S |
Molecular Weight |
194.26 g/mol |
IUPAC Name |
1-amino-3-[(Z)-benzylideneamino]thiourea |
InChI |
InChI=1S/C8H10N4S/c9-11-8(13)12-10-6-7-4-2-1-3-5-7/h1-6H,9H2,(H2,11,12,13)/b10-6- |
InChI Key |
IZAXVUNREMHNOM-POHAHGRESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N\NC(=S)NN |
SMILES |
C1=CC=C(C=C1)C=NNC(=S)NN |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=S)NN |
Origin of Product |
United States |
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